molecular formula C11H13NO B3118856 3-ethyl-5-methoxy-1H-indole CAS No. 2433-68-3

3-ethyl-5-methoxy-1H-indole

Cat. No. B3118856
CAS RN: 2433-68-3
M. Wt: 175.23 g/mol
InChI Key: WBXDOYUGTWZQBA-UHFFFAOYSA-N
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Description

3-ethyl-5-methoxy-1H-indole is a chemical compound with the molecular weight of 175.23 . It is a liquid at room temperature .


Synthesis Analysis

The synthesis of indole derivatives, including this compound, has been a subject of interest among researchers . The Fischer indole synthesis is one of the methods used for the synthesis of indole derivatives .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C11H13NO/c1-3-8-7-12-11-5-4-9(13-2)6-10(8)11/h4-7,12H,3H2,1-2H3 .


Chemical Reactions Analysis

Indole derivatives, including this compound, have been found to participate in various chemical reactions . For instance, the application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Scientific Research Applications

Synthesis and Biological Activity

The synthesis of 3-ethyl-5-methoxy-1H-indole derivatives has been a focus of research due to their significant biological activities. For instance, the study of the synthesis of 5-methoxy-3-(2-disopropylamidogenl ethyl)-indole demonstrates the importance of reaction conditions like temperature and solvent in achieving high yields, which is crucial for further biological applications (Zha Xiao-lin, 2003). Similarly, the synthesis and biological evaluation of 1-phenyl, 3-ethoxycarbonyl, 5-hydroxy indole derivatives as potential antimicrobial agents emphasize the herbicidal and antimicrobial potential of indole derivatives (B. M. Kalshetty, R. Gani, M. B. Kalashetti, 2012).

Fischer Indolization and Chemical Properties

The Fischer indolization process is another critical area of study, as it leads to the formation of unexpected indole derivatives with potential biological activities. For example, research on the Fischer indolization of ethyl phenylpyruvate 2-[(1, 4-dimethoxy-2-naphthyl) hydrazone] led to the discovery of four angular benz[e] indole products with potential antiviral activity (H. Ishii et al., 1983).

Pharmacological Activities

Indoles, including variants of this compound, are recognized for their pharmacological activities. For instance, some 5-substituted-3-phenyl-N-(substituted-2-oxo-2H-pyrano[2, 3-b]quinoline-3-carbonyl)-1H-indole-2-carboxyhydrazides have been studied for their anti-inflammatory and analgesic activities (S. M. Basavarajaiah, Bhm Mruthyunjayaswamya, 2021).

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle it with care, using appropriate personal protective equipment .

Future Directions

Indole derivatives, including 3-ethyl-5-methoxy-1H-indole, have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The investigation of novel methods of synthesis has attracted the attention of the chemical community .

properties

IUPAC Name

3-ethyl-5-methoxy-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-3-8-7-12-11-5-4-9(13-2)6-10(8)11/h4-7,12H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBXDOYUGTWZQBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CNC2=C1C=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701309921
Record name 3-Ethyl-5-methoxy-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701309921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2433-68-3
Record name 3-Ethyl-5-methoxy-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2433-68-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethyl-5-methoxy-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701309921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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